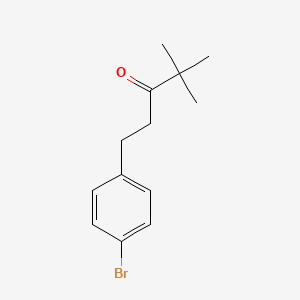
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one
Descripción general
Descripción
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one is a useful research compound. Its molecular formula is C13H17BrO and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one is a synthetic organic compound characterized by a bromine atom attached to a phenyl ring, linked to a pentanone structure with two methyl groups at the fourth carbon. Its unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
- Chemical Formula : C12H15BrO
- CAS Number : 1099653-33-4
- Molecular Weight : 271.15 g/mol
Synthesis
The synthesis of this compound typically involves:
- Bromination : Introduction of the bromine atom onto the phenyl ring.
- Formation of Ketone : Reaction of suitable precursors to form the ketone structure.
- Purification : Techniques such as chromatography are used to isolate the final product.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the bromine atom enhances its reactivity and binding affinity to microbial targets.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
In vitro studies have shown that this compound may have anticancer properties, particularly against certain cancer cell lines. It appears to induce apoptosis in cancer cells, potentially through modulation of key signaling pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction via caspase activation |
| MCF-7 | 30 | Inhibition of cell proliferation |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems:
- The bromine atom enhances the compound's reactivity.
- The ketone group may interact with enzymes or receptors, leading to modulation of biological pathways.
Molecular Targets
Studies suggest that this compound may interact with:
- Enzymes involved in metabolic pathways.
- Receptors that regulate cell growth and apoptosis.
Case Studies
- A study investigated the effects of this compound on chronic lymphocytic leukemia (CLL) cells, revealing that co-treatment with other agents upregulated key genes associated with cell cycle regulation and apoptosis .
- Another research highlighted its potential as a lead compound in drug development due to its favorable biological profile and ease of synthesis.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISHQVCAWSFGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















